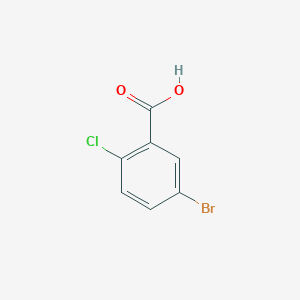

5-Bromo-2-chlorobenzoic acid

説明

Significance of Halogenation in Aromatic Systems for Chemical Reactivity and Biological Activity

Halogenation, an electrophilic aromatic substitution reaction, is a fundamental process in organic chemistry for modifying aromatic compounds. purechemistry.orgwikipedia.org The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) into an aromatic system, such as a benzene (B151609) ring, profoundly alters the molecule's electronic properties, reactivity, and biological profile. studymind.co.uk Halogens exert a dual electronic effect: they are electron-withdrawing through induction and electron-donating through resonance. This modification of the electron distribution within the aromatic ring influences the acidity of other functional groups and dictates the regioselectivity of subsequent substitution reactions.

From a biological perspective, the presence of halogens can significantly enhance the therapeutic potential of a molecule. Halogenation is a key strategy used to improve the pharmacological activity and pharmacokinetic properties of drug candidates. researchgate.net Halogenated compounds are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. nih.govmdpi.com This is often attributed to the ability of halogen atoms to form halogen bonds, increase lipophilicity (which can improve membrane permeability), and block metabolic pathways, thereby increasing the compound's in vivo stability and efficacy.

Contextualization of 5-Bromo-2-chlorobenzoic Acid within the Landscape of Substituted Benzoic Acids

This compound is a dihalogenated derivative of benzoic acid, a white to light-yellow crystalline powder with the chemical formula C₇H₄BrClO₂. lookchem.comnist.gov Its structure is defined by a benzoic acid core with a bromine atom at the 5-position and a chlorine atom at the 2-position of the benzene ring. lookchem.com This specific substitution pattern imparts unique chemical properties that make it a highly valuable building block in organic synthesis. lookchem.comguidechem.com

It serves as a critical intermediate in the production of a variety of organic compounds, most notably in the pharmaceutical and agrochemical industries. glindiachemicals.comgiiresearch.com In medicinal chemistry, it is a key precursor for the synthesis of several modern therapeutic agents, including SGLT-2 (sodium-glucose co-transporter 2) inhibitors like empagliflozin and dapagliflozin, which are used in the treatment of type 2 diabetes. giiresearch.comgoogle.comscribd.com Its utility also extends to the synthesis of herbicides, insecticides, and fungicides for agricultural applications. glindiachemicals.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 21739-92-4 | nist.govchemicalbook.com |

| Molecular Formula | C₇H₄BrClO₂ | nist.gov |

| Molecular Weight | 235.462 g/mol | nist.gov |

| Appearance | White to light yellow crystalline powder | lookchem.comchemicalbook.com |

| Melting Point | 154-156 °C | chemicalbook.comfishersci.com |

| Water Solubility | 2.63 g/L at 20°C | chemicalbook.com |

The properties and reactivity of this compound are best understood through comparison with structurally related compounds.

Monohalogenated benzoic acids, such as 2-chlorobenzoic acid, serve as a baseline and are often the direct precursors for synthesizing dihalogenated analogues. The introduction of a single halogen atom already modifies the electronic profile compared to unsubstituted benzoic acid. docbrown.info For instance, the chlorine atom in 2-chlorobenzoic acid is an electron-withdrawing group, which increases the acidity of the carboxylic acid.

When a second halogen, like the bromine atom at the 5-position, is introduced to form this compound, the electronic effects are amplified. The electron-withdrawing nature of both halogens further influences the electron density of the aromatic ring and the acidity of the carboxyl group. The directing effects of the substituents are also crucial; the chloro group is an ortho-, para-director, while the carboxylic acid group is a meta-director. This combination favors the electrophilic substitution of bromine at the C5 position, which is para to the chlorine and meta to the carboxyl group.

The precise positioning of the halogen atoms on the benzoic acid ring is critical, as different isomers exhibit distinct physical and chemical properties. For example, 4-bromo-2-chlorobenzoic acid is a common isomeric impurity formed during the synthesis of this compound. google.com The difference in the substitution pattern leads to variations in steric hindrance and electronic effects, which in turn affect the molecule's reactivity, acidity, and suitability as a synthetic intermediate. The synthesis of this compound with high purity often requires carefully controlled conditions and specific catalysts, such as sodium sulfide (B99878), to inhibit the formation of the undesired 4-bromo isomer and ensure high regioselectivity. google.com

The introduction of a hydroxyl group, as seen in 5-Bromo-2-chloro-4-hydroxybenzoic acid, adds another layer of functionality and complexity. The hydroxyl group is a powerful electron-donating group through resonance, which can significantly alter the reactivity of the aromatic ring toward further substitution. It also provides an additional reactive site for chemical modifications, such as etherification or esterification. Furthermore, the hydroxyl group can participate in hydrogen bonding, which influences the compound's physical properties like solubility and its potential for biological interactions. This hydroxylated analogue is explored as a valuable intermediate in its own right for the synthesis of pharmaceuticals and agrochemicals that require a halogenated phenolic acid scaffold. myskinrecipes.com

Table 2: Comparative Overview of Related Benzoic Acid Derivatives

| Compound Type | Example | Key Differentiating Features |

|---|---|---|

| Monohalogenated | 2-Chlorobenzoic acid | Single halogen substituent; precursor for dihalogenated compounds; altered acidity compared to benzoic acid. |

| Dihalogenated Isomer | 4-Bromo-2-chlorobenzoic acid | Same atoms as 5-bromo isomer but different arrangement; leads to distinct reactivity, physical properties, and is often an undesired byproduct. google.com |

| Hydroxylated Analogue | 5-Bromo-2-chloro-4-hydroxybenzoic acid | Contains an electron-donating hydroxyl group; provides an additional site for reaction and hydrogen bonding, altering ring reactivity and physical properties. myskinrecipes.com |

Comparative Analysis with Related Halogenated Benzoic Acids

Historical Perspectives and Evolution of Research on this compound

Initial research into halogenated benzoic acids was part of a broader exploration of substituted aromatic compounds. The synthesis of this compound has evolved significantly over time. Early reported methods included the hydrolysis of 5-bromo-2-chlorotrifluoromethane, a route that was not suitable for industrial production due to high costs and the generation of fluorine-containing wastewater. google.com

The development of more practical synthetic pathways has been a key focus of research. A common modern approach is the direct electrophilic bromination of 2-chlorobenzoic acid using reagents like N-bromosuccinimide (NBS) in a strong acid medium. google.com A major breakthrough in this area was the use of catalysts to improve the regioselectivity of the bromination, minimizing the production of unwanted isomers and simplifying purification. google.com Other synthetic strategies have also been developed, such as those starting from 2-chlorobenzonitrile (B47944) or 5-bromo-2-aminobenzoic acid derivatives, to enhance yield and purity. google.comwipo.int

The research interest and industrial demand for this compound surged with its identification as a key intermediate in the synthesis of novel SGLT-2 inhibitors for treating diabetes. giiresearch.comgoogle.com This application has driven significant efforts to optimize manufacturing processes for large-scale, cost-effective production, reflecting the compound's journey from a laboratory chemical to a commercially significant industrial intermediate. giiresearch.comresearchgate.net

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromo-2-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGERXQWKKIVFQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176132 | |

| Record name | 5-Bromo-2-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21739-92-4 | |

| Record name | 5-Bromo-2-chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21739-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 5-bromo-2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021739924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 5-bromo-2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Bromo-2-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Regioselective Synthesis Strategies

The synthesis of 5-Bromo-2-chlorobenzoic acid is a critical process for the production of various fine chemicals and pharmaceutical intermediates. The key challenge in its synthesis is achieving high regioselectivity to ensure the bromine atom is introduced at the C5 position, which is para to the chloro group and meta to the carboxyl group. chemicalbook.com This specific substitution pattern is crucial for its utility as a building block. Various strategies have been developed to control the regiochemistry of the halogenation and to provide efficient pathways to the desired product.

A direct and widely utilized method for synthesizing this compound is through the electrophilic bromination of 2-chlorobenzoic acid. This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent in a strong acidic medium, such as concentrated sulfuric acid. chemicalbook.com The directing effects of the substituents on the aromatic ring—the ortho-, para-directing chloro group and the meta-directing carboxylic acid group—synergistically favor the introduction of the bromine atom at the C5 position.

A significant challenge in this direct bromination is the potential formation of isomeric impurities, particularly 4-bromo-2-chlorobenzoic acid. google.com To enhance the regioselectivity and suppress the formation of this undesired isomer, research has focused on the addition of specific catalysts. google.com It has been demonstrated that sulfur-containing salts with reducing properties, such as sodium sulfide (B99878), potassium sulfide, or sodium sulfite (B76179), can act as effective inhibitors of 4-bromo isomer generation. google.com This catalytic approach offers a simple process with readily available raw materials, leading to a high yield of the desired product with low impurity content. google.com Following the reaction, the crude product is typically crystallized from a solvent mixture, such as methanol (B129727) and water, to yield a high-purity white solid. chemicalbook.com

| Parameter | Condition/Reagent | Source |

|---|---|---|

| Starting Material | 2-chlorobenzoic acid | chemicalbook.comgoogle.com |

| Brominating Agent | N-bromosuccinimide (NBS) | chemicalbook.comgoogle.com |

| Acidic System | Concentrated Sulfuric Acid | chemicalbook.comgoogle.com |

| Regioselectivity Catalyst | Sodium sulfide, Potassium sulfide, or Sodium sulfite | google.com |

| Reaction Temperature | 10-50 °C | google.com |

| Purification | Crystallization from Methanol/Water or Acetic Acid/Water | chemicalbook.com |

| Reported Yield | ~85% | chemicalbook.com |

To circumvent issues with regioselectivity and to achieve higher purity, several multi-step synthetic pathways have been developed. These routes often begin with precursors where the desired substitution pattern is already established or can be installed with high fidelity.

This two-step synthesis provides a reliable route to high-purity this compound. scribd.com The process begins with the bromination of 2-chlorobenzonitrile (B47944) to produce the intermediate, 5-bromo-2-chlorobenzonitrile (B107219). scribd.com This intermediate is then subjected to hydrolysis under alkaline conditions, typically using sodium hydroxide, which converts the nitrile group into a sodium carboxylate salt. chemicalbook.com The final step involves acidification of the reaction mixture with a strong protonic acid, such as hydrochloric acid, which precipitates the this compound product. scribd.com This method is noted for its simple process, high safety, and the use of inexpensive raw materials, resulting in high yields and purity of the final product. scribd.com Reported yields for this process are as high as 85.9% with a purity of 99.90%. chemicalbook.com

An effective pathway, particularly suitable for industrial production, utilizes 5-bromo-2-aminobenzoic acid derivatives as the starting material. epo.orggoogle.com This synthesis involves a two-step reaction sequence of diazotization-chlorination and subsequent hydrolysis. epo.orggoogle.com Initially, the amino group of the 5-bromo-2-aminobenzoic acid derivative (often an ester, such as ethyl or benzyl (B1604629) 5-bromo-2-aminobenzoate) is converted into a diazonium salt using a diazotizing agent like sodium nitrite (B80452) in an acidic medium. google.com The diazonium group is then replaced by a chlorine atom, a transformation often achieved using a copper catalyst in a Sandmeyer-type reaction, to yield a this compound ester intermediate. google.com The final step is the hydrolysis of the ester group, typically under basic conditions followed by acidic workup, to afford the target this compound. google.com This route is advantageous as it produces few isomer impurities, leading to high reaction yields and good product purity. epo.org Total yields of approximately 89.8% with 99.6% purity have been reported for the three-step process starting from the corresponding aminobenzoic acid ester. google.com

Another synthetic approach begins with the readily available and inexpensive starting material, salicylic (B10762653) acid. google.com This route involves two primary transformations. The first step is the electrophilic bromination of salicylic acid. The activating, ortho-, para-directing hydroxyl group directs the incoming bromine to the C5 position, yielding 5-bromo-2-hydroxybenzoic acid. The subsequent step involves the conversion of the hydroxyl group at the C2 position to a chloro group. google.com However, this chlorination step has been reported to require high reaction temperatures, in the range of 120-180 °C, and may involve the use of environmentally less favorable chlorinating agents. epo.org These demanding conditions can present challenges for industrial-scale production. epo.org

Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction used to install an acyl group on an aromatic ring, typically forming a ketone. ijraset.com This reaction can be a key step in the synthesis of intermediates that are subsequently converted to the final product. In the context of this compound synthesis, Friedel-Crafts acylation could be employed to create a substituted benzophenone precursor.

For example, the Friedel-Crafts benzoylation of chlorobenzene with benzoyl chloride, catalyzed by a Lewis acid like aluminum chloride, has been studied. scribd.com This reaction predominantly yields the para-substituted product, 4-chlorobenzophenone, along with a smaller amount of the ortho-isomer. scribd.com While this specific reaction does not directly yield a precursor to this compound, it illustrates the principle of acylating a halogenated benzene (B151609) ring. A similar acylation of a di-substituted benzene or a subsequent halogenation of the resulting ketone could provide a viable pathway to a key intermediate. Another relevant application is the acylation of substituted anilines. For instance, the Friedel-Crafts acylation of p-chloroaniline can be used to synthesize 2-amino-5-chlorobenzophenone, which is a valuable intermediate for various pharmaceuticals. asianpubs.orgpatsnap.com Such benzophenone intermediates, containing the required halogen substitution pattern, can then be transformed into the target benzoic acid through further chemical modifications.

Multi-step Synthesis Routes

Catalytic Approaches in Synthesis

Modern synthetic chemistry increasingly utilizes catalytic methods to enhance reaction efficiency, selectivity, and environmental sustainability. For the synthesis and derivatization of this compound and its precursors, catalytic systems based on copper and chromium have shown considerable promise.

Copper-catalyzed Amination Reactions for Derivativatization

Copper-catalyzed amination is a robust method for the derivatization of bromobenzoic acids, enabling the production of N-aryl and N-alkyl anthranilic acid derivatives. A significant advantage of this approach is its chemo- and regioselectivity, which allows the amination of 2-bromobenzoic acids without the need to protect the carboxylic acid group. organic-chemistry.orgnih.gov

The reaction demonstrates remarkable selectivity, as only the bromide, which is adjacent to the carboxylic acid moiety, is replaced. nih.gov The carbon-bromine (C-Br) bond is generally more reactive in these catalytic cycles than the carbon-chlorine (C-Cl) bond, facilitating selective functionalization at the 5-position of the molecule. This selective cross-coupling procedure is effective for a variety of aryl amines and bromobenzoic acids, tolerating various functional groups and even sterically hindered amines. organic-chemistry.orgnih.gov Using a Cu powder and Cu₂O catalyst system, these reactions can produce N-aryl and N-alkyl anthranilic acid derivatives in yields of up to 99%. organic-chemistry.orgnih.gov

| Bromobenzoic Acid | Amine | Product | Yield |

|---|---|---|---|

| 2-Bromobenzoic acid | 1-Aminonaphthalene | N-(1-Naphthyl)anthranilic acid | 97% |

| 2-Bromo-4-fluorobenzoic acid | Aniline | N-Phenyl-4-fluoroanthranilic acid | 94% |

| 2,5-Dibromobenzoic acid | Aniline | N-Phenyl-5-bromoanthranilic acid | 82% |

| 2-Bromo-4-chlorobenzoic acid | Aniline | N-Phenyl-4-chloroanthranilic acid | 85% |

Data derived from a study on regioselective copper-catalyzed amination. nih.gov

Chromium(III)-catalyzed Aerobic Oxidation in Related Systems

While not a direct synthesis of this compound, Chromium(III)-catalyzed aerobic oxidation represents a green and efficient methodology for preparing precursor molecules. This method is used to oxidize methylarenes into their corresponding carboxylic acids. rsc.orgsemanticscholar.org The reaction is notable for its environmentally benign conditions, utilizing water as the solvent and oxygen (1 atm) as the oxidant, with K₂S₂O₈ as a co-oxidant. rsc.org

This approach is suitable for both electron-deficient and electron-rich methylarenes. rsc.org A key advantage is the reusability of the Chromium catalyst, which makes the process cost-effective and reduces its environmental footprint. rsc.orgsemanticscholar.org The simplicity of operation and the potential for industrial scale-up highlight its significance in sustainable chemical manufacturing. rsc.orgsemanticscholar.org

Process Optimization for Industrial Scale Production

For a compound like this compound, which serves as a crucial intermediate in the synthesis of pharmaceuticals, optimizing production for an industrial scale is paramount. epo.org This involves minimizing impurities, reducing environmental impact, and maximizing yield and purity.

Minimizing Impurity Formation (e.g., Isomer Impurities)

A common and direct method for synthesizing this compound is the electrophilic bromination of 2-chlorobenzoic acid. However, this reaction is often compromised by the formation of a significant isomeric impurity, 4-bromo-2-chlorobenzoic acid, which can constitute around 10% of the product mixture. epo.org The presence of this isomer complicates purification and can affect the yield of the desired product. epo.org

To address this, specific catalysts or inhibitors can be added to the reaction. It has been reported that adding a sulfur-containing salt with reducing properties, such as sodium sulfide, potassium sulfide, or sodium sulfite, can effectively inhibit the generation of the 4-bromo isomer. epo.orggoogle.com This catalytic approach allows for a high-purity product to be obtained with simpler refining processes. google.com

| Reaction System | Key Reagents | Primary Impurity | Reported Outcome |

|---|---|---|---|

| Standard Bromination | 2-Chlorobenzoic acid, NBS/Sulfuric Acid | 4-Bromo-2-chlorobenzoic acid (~10%) | Requires further recrystallization, affecting yield and purity. epo.org |

| Inhibited Bromination | 2-Chlorobenzoic acid, NBS/Sulfuric Acid, Sodium Sulfide | 4-Bromo-2-chlorobenzoic acid | Effectively inhibits impurity generation, yielding a high-purity product. google.com |

Environmental Impact Reduction in Synthetic Protocols

Reducing the environmental impact of chemical synthesis is a core principle of green chemistry. researchgate.net For the production of this compound, several strategies can be employed to create more sustainable protocols. Traditional bromination methods often produce a significant amount of waste acid, making them less suitable for industrial production. epo.orgscribd.com

Alternative synthetic routes have been developed to mitigate these issues. One such method starts with 2-chlorobenzonitrile. google.com This process is considered safer and more environmentally friendly because it has a shorter route, easier operation, and does not generate large volumes of gas. google.com Another approach begins with 5-bromo-2-aminobenzoic acid derivatives, which proceeds through diazotization, chlorination, and hydrolysis. scribd.comgoogle.com This method is advantageous because the solvents, catalysts, and acids used can be recovered and reused, which significantly reduces costs and waste. scribd.com The broader adoption of greener solvents like water and the use of reusable catalysts in related processes further contribute to minimizing the environmental footprint of manufacturing. rsc.orgwjarr.com

Yield Enhancement and Purity Control (e.g., HPLC purity > 99%)

Achieving high yield and exceptional purity is critical for the industrial synthesis of pharmaceutical intermediates. For this compound, several methods have been developed that result in high-performance liquid chromatography (HPLC) purity levels exceeding 99%. google.compatsnap.com

One highly effective method starts from 2-chlorobenzonitrile. The strong positioning effect of the cyano group increases the selectivity of bromination at the 5-position, thereby inhibiting the formation of byproducts. google.com The subsequent hydrolysis of the resulting 5-bromo-2-chlorobenzonitrile yields this compound with a reported yield of up to 85.9% and an HPLC purity of 99.90%. google.comchemicalbook.com

Another approach involves protecting the carboxylic acid group of 2-chlorobenzoic acid before bromination. This multi-step process, which includes chlorination, acylation, cyclization, bromination, and hydrolysis, can achieve a product yield of 75% or higher with a purity of 99% or more. patsnap.com

| Starting Material | Key Steps | Reported Yield | Reported HPLC Purity |

|---|---|---|---|

| 2-Chlorobenzonitrile | Bromination followed by alkaline hydrolysis | 80-90% (e.g., 85.9%) google.comchemicalbook.com | > 99% (e.g., 99.90%) google.comchemicalbook.com |

| 2-Chlorobenzoic acid | Protection, bromination, deprotection (hydrolysis) | ≥ 75% patsnap.com | ≥ 99% patsnap.com |

| 5-Bromo-2-aminobenzoic acid derivative | Diazotization, chlorination, hydrolysis | High google.com | Good google.com |

Mechanistic Elucidation of Key Transformations

The reactivity of this compound is characterized by transformations involving its halogen substituents. Understanding the mechanisms of these reactions is crucial for controlling the synthesis of specific derivatives. Key transformations include electroreductive dehalogenation and nucleophilic substitution, where the distinct electronic properties of the bromine and chlorine atoms, as well as the influence of the carboxylic acid group, dictate the reaction pathways and product selectivity.

Electroreductive Dehalogenation Mechanisms

Electroreductive dehalogenation is a significant method for the controlled removal of halogen atoms from this compound (BCBA), providing a pathway to synthesize less halogenated derivatives. This process, studied on catalysts such as dendritic Ag/Cu electrodes, occurs through a sequential expulsion of halide ions coupled with hydrogen additions. electrochemsci.org The reaction is an irreversible process, as demonstrated by cyclic voltammetry studies which show a reduction peak corresponding to the dehalogenation of BCBA but no corresponding oxidation peak in the reverse scan. electrochemsci.org

The mechanism involves the stepwise cleavage of the carbon-halogen bonds, with the selectivity being governed by the inherent differences in their bond strengths. electrochemsci.org

The selective removal of the bromine atom before the chlorine atom during the electroreductive dehalogenation of this compound is a direct result of the difference in their respective bond dissociation energies (BDE). electrochemsci.org The carbon-bromine (C-Br) bond is weaker and requires less energy to break than the carbon-chlorine (C-Cl) bond. electrochemsci.orgstudy.com This principle dictates that under electroreductive conditions, the C-Br bond is preferentially cleaved. electrochemsci.orgchemicalbook.com The lower BDE value for the C-Br bond facilitates its breakage, a fact that aligns with experimental results from in situ Fourier-transform infrared spectroscopy (FTIR). electrochemsci.org

The average bond energies for C-Cl and C-Br bonds are summarized in the table below, highlighting the greater strength of the C-Cl bond.

| Bond Type | Bond Dissociation Energy (kJ/mol) |

| C-Cl | 327 - 339 |

| C-Br | 276 - 285 |

| Data sourced from multiple references. study.comquora.comwiredchemist.comlibretexts.org |

The electroreductive dehalogenation of this compound (BCBA) on a dendritic Ag/Cu electrode proceeds via a well-defined stepwise mechanism. electrochemsci.org The process is initiated by the transfer of an electron to the BCBA molecule, forming a radical anion. electrochemsci.org

The detailed transformation sequence is as follows:

Formation of 2-chlorobenzoate (B514982): The initial BCBA radical anion is unstable and undergoes fragmentation. The weaker C-Br bond breaks, leading to the loss of a bromide ion and the formation of a 2-chlorobenzoate free radical. electrochemsci.org This radical species then accepts a second electron and a proton (from the aqueous solution) to yield the stable intermediate, 2-chlorobenzoate. electrochemsci.org The presence of 2-chlorobenzoate as the main intermediate has been confirmed experimentally using in situ FTIR and high-performance liquid chromatography (HPLC). electrochemsci.org

Formation of Benzoate (B1203000): The 2-chlorobenzoate intermediate then undergoes a subsequent dehalogenation step. electrochemsci.org It follows a similar electroreductive pathway, accepting an electron to form a radical anion, which then loses a chloride ion. The resulting benzoyl radical is finally reduced and protonated to generate benzoate as the end product. electrochemsci.orgchemicalbook.com

This sequential dehalogenation, with bromine being removed first followed by chlorine, allows for precise control over the synthesis of specific benzoic acid derivatives.

Nucleophilic Substitution Reactions of Halogen Atoms

The halogen atoms on the aromatic ring of this compound are susceptible to nucleophilic substitution. glindiachemicals.com This class of reactions allows for the introduction of a wide range of functional groups onto the benzoic acid scaffold. The reactivity in nucleophilic aromatic substitution (SNAr) is influenced by the electron-withdrawing nature of the carboxylic acid group, which can activate the ring towards nucleophilic attack.

The SNAr reaction generally follows an addition-elimination mechanism. This involves the initial attack of a nucleophile on the carbon atom bearing a halogen, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. Subsequently, the halogen atom is expelled as a leaving group, restoring the aromaticity of the ring. The relative reactivity of the bromine and chlorine atoms in these reactions can be complex and is not always straightforward, depending on factors such as the nature of the incoming nucleophile and the specific reaction conditions employed.

Derivatization Chemistry and Functionalization Studies

Formation of Metal Complexes

While 5-Bromo-2-chlorobenzoic acid itself can act as a ligand, its derivatives, especially those incorporating β-diketone moieties, are particularly well-known for their ability to form stable metal complexes.

Beta-diketones are a prominent class of chelating agents capable of forming stable complexes with a wide array of metal ions. ijpras.com The synthesis of β-diketone ligands derived from this compound can be achieved through established synthetic routes, such as the Claisen condensation. ijpras.comnih.gov This process would typically involve the conversion of this compound to its corresponding ester, for example, ethyl 5-bromo-2-chlorobenzoate. This ester can then be reacted with a ketone in the presence of a strong base to yield the desired β-diketone ligand.

Another synthetic strategy is the Baker-Venkataraman rearrangement, where an ester is converted into a 1,3-dione. scholarsresearchlibrary.com Once synthesized, these β-diketone ligands can react with various metal salts (e.g., chlorides, acetates, or sulfates) in an appropriate solvent to form the corresponding metal complexes.

The characterization of these newly synthesized ligands and their metal complexes is crucial for confirming their structure and purity. Standard analytical techniques employed for this purpose are outlined in the table below.

| Analytical Technique | Purpose of Characterization |

| Elemental Analysis | Determines the elemental composition of the compound. |

| UV-Visible Spectroscopy | Provides information about the electronic transitions within the molecule. |

| Infrared (IR) Spectroscopy | Identifies functional groups and studies the coordination of the ligand to the metal ion by observing shifts in vibrational frequencies, such as the C=O stretch. scholarsresearchlibrary.comresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Elucidates the detailed molecular structure and connectivity of the ligand. scholarsresearchlibrary.com |

| Conductometry | Measures the molar conductance to determine the electrolytic nature of the complexes. scholarsresearchlibrary.com |

Beta-diketone ligands derived from this compound are expected to function as bidentate chelating agents. In their deprotonated enol form, they coordinate to a metal ion through their two oxygen atoms. scholarsresearchlibrary.com This coordination results in the formation of a highly stable six-membered ring, a characteristic feature of β-diketonate complexes. scholarsresearchlibrary.com

The stability of these metal complexes is governed by several factors:

The nature of the metal ion: Different metal ions have varying affinities for the ligand.

Substituents on the β-diketone ligand: The electron-withdrawing bromo and chloro substituents on the aromatic ring of the this compound moiety can influence the acidity of the ligand and the stability of the resulting complex.

Reaction conditions: Parameters such as solvent, temperature, and pH play a significant role in the complex formation.

Coupling Reactions for Complex Molecule Construction

The halogen substituents on this compound make it an ideal substrate for various cross-coupling reactions, enabling the construction of more intricate molecular architectures.

Copper-catalyzed C-N cross-coupling reactions, historically known as Ullmann condensations, provide a classic and effective method for forming aryl-nitrogen bonds. acs.org In these reactions, this compound or its ester derivative can be coupled with a range of nitrogen nucleophiles, including amines, amides, and heterocycles. The general reaction involves heating the aryl halide with the nitrogen-containing compound in the presence of a copper catalyst and a base. The reactivity of the carbon-halogen bond in these reactions typically follows the order C-I > C-Br > C-Cl, which suggests that the C-Br bond at the 5-position of this compound would be more reactive than the C-Cl bond at the 2-position. A pertinent example is the synthesis of 4'-Bromo-fenamic acid via a modified Ullmann reaction between 2-chlorobenzoic acid and 4-bromoaniline using a CuSO₄ catalyst. mdpi.com

Table: Example of a Hypothetical Copper-Catalyzed C-N Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

|---|

Modern variations, such as the Chan-Evans-Lam (CEL) coupling, which utilizes aryl boronic acids, have further expanded the scope of copper-catalyzed C-N bond formation. nih.gov

Introducing alkyl and acyl groups onto the aromatic ring of this compound via Friedel-Crafts reactions presents significant challenges. The presence of the strongly deactivating carboxylic acid group, in addition to the two halogen atoms, makes the aromatic ring less susceptible to electrophilic attack.

To facilitate these reactions, the carboxylic acid group may require protection or conversion into a less deactivating functional group prior to the Friedel-Crafts reaction. Despite these difficulties, a patented process demonstrates the feasibility of a Friedel-Crafts acylation reaction involving this compound to produce an intermediate for hypoglycemic drugs. epo.org

Modification of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle that can be readily transformed into a variety of other functional groups, significantly broadening its synthetic utility. These modifications are key to incorporating the 5-bromo-2-chlorophenyl moiety into larger, more complex molecules.

Key transformations of the carboxylic acid group include:

Esterification: Conversion to esters, such as ethyl 5-bromo-2-chlorobenzoate, is a common initial step. This is often achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

Amide Formation: Reaction with amines, often via an activated carboxylic acid derivative like an acyl chloride, yields amides. This reaction is fundamental for building peptide-like structures and other complex molecules. google.com

Conversion to Acyl Chloride: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the more reactive 5-bromo-2-chlorobenzoyl chloride. epo.orgpatsnap.com This intermediate is highly useful for subsequent acylation reactions with alcohols or amines.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 5-bromo-2-chlorobenzyl alcohol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

These derivatizations of the carboxylic acid group are essential for the strategic synthesis of complex target molecules in various fields, including pharmaceuticals and materials science. glindiachemicals.comlookchem.com

Esterification and Amidation Reactions

As is characteristic of benzoic acids, the carboxylic acid group of this compound readily undergoes esterification to form the corresponding esters. This reaction is typically achieved through processes like Fischer esterification, which involves reacting the acid with an alcohol under acidic catalysis. The resulting esters, such as ethyl 5-bromo-2-chlorobenzoate, are important intermediates themselves, often used in subsequent synthetic steps. The reverse reaction, the hydrolysis of these esters back to the parent carboxylic acid, can be accomplished by treatment with aqueous acid or base. google.com

Amidation reactions represent another critical pathway for the derivatization of the carboxyl group. These reactions are pivotal in medicinal chemistry for linking the this compound scaffold to various amine-containing fragments. Research into the development of antiviral agents has utilized this reaction to synthesize potent inhibitors. For instance, this compound can be coupled with specific amines using modern peptide coupling agents to form a stable amide bond. This strategy has been employed in the creation of sophisticated molecules targeting viral infections.

| Reactant 1 | Reactant 2 | Coupling Agent | Product Type | Application |

|---|---|---|---|---|

| This compound | 3-(methylamino)propan-1-ol | HATU | Amide Intermediate | Synthesis of PI4KIIIβ inhibitors |

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a common coupling agent used to facilitate the formation of amide bonds.

Regioselective Functionalization of the Aromatic Ring

The presence of two different halogen atoms on the aromatic ring offers opportunities for regioselective functionalization, a key strategy for building molecular complexity. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the foundation for this selectivity.

Selective Halogen Exchange Reactions

The C-Br and C-Cl bonds exhibit distinct chemical properties that allow for one to be manipulated in the presence of the other. The C-Br bond is generally less stable and more reactive than the C-Cl bond under certain conditions.

One of the clearest demonstrations of this selective reactivity is in electroreductive dehalogenation. In this process, halogen atoms are selectively removed and replaced with hydrogen. Studies on this compound have shown that the dehalogenation occurs in a stepwise manner. The C-Br bond, having a lower bond dissociation energy, is cleaved first to yield 2-chlorobenzoic acid as the primary intermediate. Subsequent cleavage of the more stable C-Cl bond then produces the final product, benzoic acid. This selectivity is a direct result of the differing strengths of the carbon-halogen bonds.

This differential reactivity is also exploited in metal-catalyzed cross-coupling reactions. In palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, the oxidative addition of the palladium catalyst to the C-Br bond is significantly faster than to the C-Cl bond. This allows for the selective introduction of new carbon-carbon or carbon-heteroatom bonds at the C-5 position (the site of the bromine atom) while leaving the chlorine atom at C-2 untouched. Similarly, lithium-halogen exchange reactions, typically using organolithium reagents, can selectively replace the bromine atom.

Conversely, under the conditions for nucleophilic aromatic substitution (SNAr), the reactivity pattern can be different. The rate of these reactions is often influenced by the electrophilicity of the carbon atom attached to the halogen. Since chlorine is more electronegative than bromine, it can make the C-2 carbon more susceptible to nucleophilic attack compared to the C-5 carbon.

| Reaction Type | More Reactive Site | Less Reactive Site | Typical Product/Intermediate | Governing Principle |

|---|---|---|---|---|

| Electroreductive Dehalogenation | C5-Br | C2-Cl | 2-Chlorobenzoic acid | Lower C-Br bond dissociation energy |

| Palladium-Catalyzed Cross-Coupling | C5-Br | C2-Cl | 5-Substituted-2-chlorobenzoic acid | Faster oxidative addition at C-Br bond |

| Lithium-Halogen Exchange | C5-Br | C2-Cl | 5-Lithio-2-chlorobenzoic acid derivative | Higher reactivity of C-Br bond |

Introduction of Additional Functional Groups

While the existing functional groups provide numerous handles for synthesis, the introduction of new substituents onto the aromatic ring via electrophilic aromatic substitution is also a theoretical possibility. The outcome of such reactions is governed by the directing effects of the substituents already present: the chloro, bromo, and carboxylic acid groups.

Both the chlorine and bromine atoms are ortho-, para-directing groups, while the carboxylic acid group is a meta-director. All three groups are deactivating, meaning they reduce the rate of electrophilic aromatic substitution compared to unsubstituted benzene (B151609). The combined effect of three deactivating groups makes the aromatic ring of this compound significantly electron-deficient and thus less susceptible to attack by electrophiles, likely requiring harsh reaction conditions.

Analyzing the directing effects:

The -COOH group at C-1 directs incoming electrophiles to the meta positions, C-3 and C-5. The C-5 position is already occupied by bromine.

The -Cl group at C-2 directs to the ortho position (C-3) and the para position (C-6).

The -Br group at C-5 directs to its ortho positions, C-4 and C-6.

Applications in Advanced Medicinal Chemistry and Pharmaceutical Research

Precursor in the Synthesis of Therapeutically Active Compounds

The strategic placement of halogen substituents and a carboxylic acid group makes 5-bromo-2-chlorobenzoic acid a valuable precursor in the development of new chemical entities. Its reactivity allows for a variety of chemical transformations, including esterification, amidation, and Friedel-Crafts reactions, enabling its incorporation into diverse molecular scaffolds. nbinno.comnih.gov This versatility has established it as a key starting material in the synthesis of several important classes of therapeutic agents. glindiachemicals.comepo.org

This compound is a crucial intermediate in the synthesis of a new generation of antidiabetic drugs known as Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors. guidechem.com These drugs work by inhibiting glucose reabsorption in the kidneys, offering a unique mechanism for managing blood sugar levels that is independent of insulin (B600854) pathways. guidechem.com The compound is a foundational component for the synthesis of the diarylmethane core structure characteristic of many C-glucoside SGLT2 inhibitors. nih.gov

This compound is a primary starting material for the synthesis of Dapagliflozin, a widely prescribed SGLT2 inhibitor for type 2 diabetes. nbinno.comoriprobe.comsihaulichemicals.com The synthesis typically involves an initial activation of the carboxylic acid group, often by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride. google.com This activated intermediate then undergoes a Friedel-Crafts acylation reaction with a suitable aromatic partner, such as phenetole (B1680304) (ethoxybenzene), to form a diarylketone (e.g., 5-bromo-2-chloro-4'-ethoxybenzophenone). google.com Subsequent reduction of the ketone group yields the key diarylmethane intermediate, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. oriprobe.com This aglycone portion is then coupled with a protected form of glucose (a glycon) to construct the final C-glucoside structure of Dapagliflozin.

Due to its role as a starting material, unreacted this compound is considered a process-related impurity in the manufacture of Dapagliflozin. researchgate.net Regulatory standards require that the levels of such impurities in the final active pharmaceutical ingredient (API) are carefully controlled and monitored to ensure the drug's quality and safety. nbinno.comresearchgate.net

| Step | Reaction Type | Key Reactants | Resulting Intermediate |

|---|---|---|---|

| 1 | Acid Chlorination | This compound, Thionyl chloride | 5-Bromo-2-chlorobenzoyl chloride |

| 2 | Friedel-Crafts Acylation | 5-Bromo-2-chlorobenzoyl chloride, Phenetole | 5-bromo-2-chloro-4'-ethoxybenzophenone |

| 3 | Ketone Reduction | 5-bromo-2-chloro-4'-ethoxybenzophenone, Triethylsilane | 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene |

| 4 | C-Glucosidation | 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, Protected D-glucono-1,5-lactone | Protected Dapagliflozin precursor |

| 5 | Deprotection | Protected Dapagliflozin precursor | Dapagliflozin |

Similar to Dapagliflozin, this compound also serves as an essential starting material in the synthesis of Empagliflozin, another prominent SGLT2 inhibitor. epo.orggoogle.comscribd.com The synthetic pathways documented in various patents utilize this compound to build the core diarylmethane structure of the drug. google.com The process typically begins with the conversion of this compound into its corresponding acid chloride. google.comjustia.com This is followed by a Friedel-Crafts reaction with an appropriate substituted benzene (B151609) derivative and a subsequent reduction step to form the central diarylmethane aglycone. google.comgoogle.com This aglycone is then coupled with a protected glucose moiety, which after deprotection, yields Empagliflozin. chemicalbook.com

| Step | Reaction Type | Key Reactants | Resulting Intermediate |

|---|---|---|---|

| 1 | Acid Chlorination | This compound, Oxalyl chloride | 5-Bromo-2-chlorobenzoyl chloride |

| 2 | Friedel-Crafts Acylation | 5-Bromo-2-chlorobenzoyl chloride, (S)-3-phenoxytetrahydrofuran | Diarylketone intermediate |

| 3 | Reduction | Diarylketone intermediate | (3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran |

| 4 | Coupling & Deprotection | Diarylmethane intermediate, Protected gluconolactone | Empagliflozin |

While this compound is a foundational precursor for Dapagliflozin and Empagliflozin, its role in the synthesis of the SGLT2 inhibitor Canagliflozin is less direct. Research has focused on developing efficient and scalable methods for producing the diarylmethane core common to many SGLT2 inhibitors. nih.gov One such study developed a new protocol for synthesizing these key building blocks via Friedel-Crafts acylation followed by reduction, demonstrating the method with this compound as a model reactant. nih.gov Although this general methodology is applicable to producing the core of Canagliflozin, the reported synthesis routes for Canagliflozin itself more commonly start from a structurally similar but distinct intermediate, such as 5-bromo-2-methylbenzoic acid or 5-iodo-2-methylbenzoic acid, to construct its specific thiophene-containing diarylmethane structure. google.com

Beyond its application in antidiabetic medications, this compound is utilized as a precursor in the synthesis of pharmacologically active compounds, including certain nonsteroidal anti-inflammatory drugs (NSAIDs). glindiachemicals.com Its structure serves as a valuable scaffold for building molecules designed to target pathways involved in inflammation.

The utility of this compound extends to the fields of neuroscience and oncology, where it is employed as a precursor for antipsychotics and anticancer agents. glindiachemicals.com In the development of potential antipsychotic drugs, for instance, it has been used in the synthesis of (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, a compound identified as a highly potent agent with atypical antidopaminergic properties. acs.org Furthermore, its unique chemical properties make it a valuable building block in the broader research and development of novel anticancer therapies. glindiachemicals.com

PI4KIIIβ Inhibitors for Antiviral Applications

Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a host cell enzyme that has been identified as a crucial factor for the replication of a wide range of positive-sense single-stranded RNA viruses, including enteroviruses like human rhinovirus (hRV), poliovirus, and coxsackievirus, as well as the hepatitis C virus (HCV). These viruses manipulate the host cell's lipid metabolism, specifically by hijacking PI4KIIIβ, to create specialized membrane structures that serve as sites for their replication. Consequently, inhibiting PI4KIIIβ has emerged as a promising host-targeted strategy for developing broad-spectrum antiviral therapies. A host-targeted approach offers the potential for a higher barrier to resistance compared to drugs that target viral proteins directly.

This compound is a key intermediate in the synthesis of potent PI4KIIIβ inhibitors. For instance, in the development of novel pyrazolo[1,5-a]pyrimidine (B1248293) derivatives with antiviral properties, this compound is used as a starting reagent. It undergoes an amidation reaction with an appropriate amine, such as 3-(methylamino)propan-1-ol, facilitated by coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to form an amide intermediate. This intermediate is then subjected to further chemical transformations to build the final complex inhibitor molecule. The development of such inhibitors has led to compounds with significant antiviral activity against various enteroviruses. For example, studies on N-(4-methyl-5-arylthiazol)-2-amide derivatives, which are PI4KIIIβ inhibitors, have identified compounds with potent and broad-spectrum activity against multiple strains of human rhinovirus and other enteroviruses.

Table 1: Antiviral Activity of a Selective PI4KIIIβ Inhibitor (Compound 7f)

| Virus Strain | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|

| hRV-B14 | <0.008 | >37.1 | ≥4638 |

| hRV-A16 | <0.012 | >37.1 | >3116 |

| hRV-A21 | <0.013 | >37.1 | >2793 |

Data sourced from a study on N-(4-methyl-5-arylthiazol)-2-amide derivatives as PI4KIIIβ inhibitors.

The research into PI4KIIIβ inhibitors underscores the utility of this compound as a foundational building block for creating sophisticated molecules aimed at combating viral infections through novel mechanisms of action.

Investigation of Structure-Activity Relationships in Drug Design

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that examines how the chemical structure of a compound influences its biological activity. By systematically modifying a molecule's structure, researchers can identify key chemical features, known as pharmacophores, that are essential for its therapeutic effects and can optimize lead compounds to enhance efficacy and reduce toxicity.

This compound is a valuable starting material for SAR studies due to its distinct structural features. The presence of three different reactive sites—the carboxylic acid group, the bromine atom, and the chlorine atom—allows for a wide array of chemical modifications. Chemists can perform reactions such as amidation or esterification at the carboxylic acid group, as well as various substitution reactions at the halogenated positions, to generate a library of analogous compounds.

These derivatives can then be screened for biological activity. The resulting data helps to build an SAR model, elucidating how specific structural changes affect the compound's interaction with its biological target. For example, replacing a bromine atom with another group or changing its position on the ring can significantly alter a molecule's lipophilicity, electronic distribution, and steric properties, which in turn affects its absorption, metabolism, and binding affinity to a receptor or enzyme.

Quantitative Structure-Activity Relationship (QSAR) studies on derivatives of the closely related 2-chlorobenzoic acid have shown that antimicrobial activity is governed by specific topological parameters and molecular connectivity indices. This demonstrates how physicochemical properties, which can be systematically altered starting from a scaffold like this compound, can be mathematically correlated with biological function. The versatility of this compound makes it an ideal precursor for creating diverse chemical entities needed to probe these complex relationships in drug design.

Role in Drug Metabolism and Enzyme Inhibition Studies

This compound plays a significant role in the field of drug metabolism and enzyme inhibition, primarily by serving as a crucial building block for the synthesis of well-known enzyme inhibitors used in therapy. While studies on the metabolism of this compound itself are limited, its application as a key intermediate in the production of drugs that target specific enzymes is well-documented.

A prominent example is its use in the synthesis of Dapagliflozin, a medication for type 2 diabetes. Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), an enzyme primarily located in the proximal tubules of the kidney. By inhibiting SGLT2, Dapagliflozin reduces the reabsorption of glucose from the glomerular filtrate back into the circulation, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels. The synthesis of Dapagliflozin and the related SGLT2 inhibitor Empagliflozin relies on this compound as a key starting material.

The availability of compounds like Dapagliflozin, synthesized from precursors such as this compound, is essential for studying the physiological roles of enzymes like SGLT2 and for understanding the metabolic consequences of their inhibition. The development of such specific enzyme inhibitors is a cornerstone of modern pharmacology, allowing for targeted intervention in disease pathways. Therefore, this compound contributes directly to the field by enabling the creation of tools and therapeutic agents used in enzyme inhibition studies and in the management of metabolic diseases.

Biological Activity Studies in Antimicrobial and Anti-inflammatory Research

The halogenated benzoic acid scaffold, represented by this compound, is a recurring motif in compounds investigated for antimicrobial and anti-inflammatory properties. The presence of halogens can enhance the biological activity of a molecule by altering its lipophilicity and electronic character, which can improve cell membrane penetration and target binding.

In the area of antimicrobial research, derivatives incorporating a "5-bromo" aromatic structure have shown significant potential. A study focused on synthesized 5-bromoindole-2-carboxamides revealed potent antibacterial activity, particularly against pathogenic Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. Several compounds in this series exhibited minimum inhibitory concentrations (MIC) that were superior to standard antibiotics like ciprofloxacin (B1669076) against these specific strains. Similarly, research on derivatives of 2-chlorobenzoic acid indicated that the synthesized compounds had greater antibacterial effects against Gram-negative bacteria compared to Gram-positive bacteria.

Table 2: Antibacterial Activity of 5-Bromoindole-2-carboxamide Derivatives (MIC in µg/mL)

| Compound | E. coli | P. aeruginosa | K. pneumoniae | S. Typhi |

|---|---|---|---|---|

| 7a | 0.35 | 0.45 | 1.25 | 1.15 |

| 7b | 0.40 | 0.55 | 1.10 | 1.20 |

| 7c | 0.45 | 0.50 | 1.15 | 1.25 |

| Ciprofloxacin | 0.50 | 0.60 | 0.45 | 0.55 |

| Gentamicin | 0.65 | 0.70 | 0.60 | 0.70 |

Data represents the Minimum Inhibitory Concentration (MIC) of selected compounds against pathogenic bacteria.

In anti-inflammatory research, the chloro-benzoic acid structure is a component of established nonsteroidal anti-inflammatory drugs (NSAIDs). For example, indomethacin (B1671933) is a para-chlorobenzoic acid derivative that acts as a potent inhibitor of prostaglandin (B15479496) synthesis by targeting cyclooxygenase (COX) enzymes. This structural precedent suggests that molecules derived from this compound could be explored for their potential to modulate inflammatory pathways. The dual halogen substitution pattern of this compound offers a unique starting point for synthesizing novel compounds for screening in both antimicrobial and anti-inflammatory assays.

Applications in Advanced Agrochemical and Material Sciences

Intermediate in Agrochemical Development

The structural characteristics of 5-BCBA make it a valuable precursor in the synthesis of active ingredients for the agrochemical industry. The presence of bromine and chlorine atoms can enhance the biological activity and environmental resilience of the final products.

Synthesis of Functional Materials

In the field of material science, 5-BCBA is employed in the synthesis of specialized organic materials. The distinct halogenation pattern on the aromatic ring is instrumental in defining the performance and properties of these materials. glindiachemicals.commultichemexports.com

Applications in Electronics, Optoelectronics, and Nanotechnology

Through its role in the synthesis of functional materials like polymers and liquid crystals, 5-Bromo-2-chlorobenzoic acid contributes to advancements in electronics, optoelectronics, and nanotechnology. glindiachemicals.com The specialized properties it imparts—such as thermal stability in polymers and the electro-optical behavior of liquid crystals—are critical for the performance of components in these high-tech fields. glindiachemicals.comechemi.com Its utility as a versatile building block enables the development of new materials designed for sophisticated applications. glindiachemicals.com

Catalyst Applications (e.g., for synthesis of heterocyclic compounds)

Scientific literature extensively documents this compound as a versatile building block rather than a direct catalyst. Its primary function in chemical reactions is as a reactant that becomes incorporated into the final product structure. guidechem.com

However, the field of coordination chemistry notes that this compound can act as a ligand to form complexes with metal ions. While the compound itself does not function as a catalyst, its derivatives, particularly those containing β-diketone moieties, are recognized for their ability to form stable metal complexes. Such metal-organic frameworks (MOFs) and coordination complexes are a significant area of research for developing new catalytic systems. Theoretically, metal complexes derived from this compound could be designed to serve as catalysts, although specific, published research demonstrating their application in the synthesis of heterocyclic compounds is not prominent.

The development of novel catalytic systems is essential for the efficient derivatization of compounds like this compound itself. For instance, copper and palladium-based catalysts are employed in cross-coupling reactions to functionalize the aryl halide positions of the molecule, demonstrating the compound's role as a substrate in catalysis rather than a catalyst.

| Compound Name |

|---|

| This compound |

| Palladium |

| Copper |

Advanced Analytical Techniques and Characterization in Research

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental in elucidating the molecular structure of 5-Bromo-2-chlorobenzoic acid. These methods provide detailed information about the compound's atomic composition, functional groups, and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, providing unambiguous evidence of its proton and carbon framework.

¹H-NMR (Proton NMR) analysis identifies the chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound typically displays signals corresponding to the aromatic protons and the acidic proton of the carboxylic acid group. A study reported the following chemical shifts in deuterated chloroform (B151607) (CDCl₃): a broad singlet around 10.05 ppm for the carboxylic acid proton (1H), a singlet at 8.13 ppm for the aromatic proton adjacent to the bromine, a doublet at 7.58 ppm, and another doublet at 7.35 ppm for the remaining aromatic protons.

¹³C-NMR (Carbon-13 NMR) provides information on the carbon skeleton of the molecule. The spectrum for this compound in CDCl₃ shows distinct peaks for each of the seven carbon atoms. The carbon of the carboxyl group is typically observed furthest downfield. Research data has identified carbon signals at chemical shifts (δ) of 165.93 (C=O), 132.99, 132.86, 132.41, 130.55, 130.39, and 125.02 ppm, corresponding to the aromatic carbons and the carboxyl carbon.

| Technique | Chemical Shift (δ) in ppm | Assignment |

|---|---|---|

| ¹H-NMR | 10.05 (broad) | Carboxylic Acid (-COOH) |

| 8.13 (s) | Aromatic C-H | |

| 7.58 (d, J=8.0Hz) | Aromatic C-H | |

| 7.35 (d, J=8.0Hz) | Aromatic C-H | |

| ¹³C-NMR | 165.93 | Carboxyl Carbon (C=O) |

| 132.99 | Aromatic Carbon | |

| 132.86 | Aromatic Carbon | |

| 132.41 | Aromatic Carbon | |

| 130.55 | Aromatic Carbon | |

| 130.39 | Aromatic Carbon | |

| 125.02 | Aromatic Carbon |

Infrared (IR) Spectroscopy and In Situ FTIR

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum exhibits characteristic absorption bands that confirm the presence of the carboxylic acid and the substituted aromatic ring.

Key vibrational bands observed in the FTIR spectrum include:

O-H Stretch: A very broad absorption band typically in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption peak around 1700 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.

C-O Stretch & O-H Bend: These vibrations appear in the fingerprint region, typically between 1210-1440 cm⁻¹.

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

C-Cl and C-Br Stretches: These are found at lower wavenumbers in the fingerprint region, typically below 800 cm⁻¹.

In Situ FTIR spectroscopy offers the potential for real-time monitoring of chemical reactions involving this compound. This powerful technique allows researchers to track the formation of products and the disappearance of reactants by observing changes in the IR spectrum as the reaction progresses. It can provide valuable kinetic and mechanistic insights, for example, by monitoring the conversion of the carboxylic acid group in esterification or amidation reactions under various conditions.

Mass Spectrometry (LC-MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of this compound. When coupled with liquid chromatography (LC-MS), it also serves as a powerful analytical tool for separation and identification.

The molecular weight of this compound is 235.46 g/mol . Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), the mass spectrum displays a characteristic isotopic pattern for the molecular ion peak. This results in prominent peaks at m/z values of approximately 234, 236, and 238.

In electrospray ionization (ESI) mass spectrometry, the compound is often detected as the deprotonated molecule [M-H]⁻ in negative ion mode, which would appear at m/z 233. Analysis by GC-MS shows major fragmentation peaks, with top peaks observed at m/z 236, 234, and 219. The fragmentation pattern typically involves the initial loss of small molecules from the molecular ion. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (•OH, 17 Da) or the loss of the entire carboxyl group (•COOH, 45 Da).

| Technique | m/z Value | Interpretation | Reference |

|---|---|---|---|

| GC-MS | ~234, 236 | Molecular Ion Peak Cluster (M⁺) showing isotopic pattern of Br and Cl | |

| GC-MS | 219 | Fragment Ion | |

| LC-MS (ESI-) | 233 | Deprotonated Molecule [M-H]⁻ |

Chromatographic Purity Analysis

Chromatographic methods are essential for separating this compound from impurities, starting materials, and by-products, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the predominant technique for determining the purity of this compound and for impurity profiling. Several synthesis procedures report using HPLC to confirm the purity of the final product, with some methods achieving purities as high as 99.90%.

A common approach involves reverse-phase (RP) HPLC, where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. A typical mobile phase consists of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid to ensure the carboxylic acid remains in its protonated form for better peak shape and retention. This method allows for the separation of this compound from closely related impurities, such as isomers (e.g., 4-bromo-2-chlorobenzoic acid) or precursors from the synthesis.

Gas Chromatography (GC)

Gas Chromatography (GC) is another valuable technique for assessing the purity of this compound, provided the compound is sufficiently volatile and thermally stable. The compound can be analyzed directly or after derivatization to a more volatile ester form (e.g., a methyl ester) to improve its chromatographic behavior. Purity analysis by GC has been reported for commercially available this compound, with purities of 98.0% or greater being specified. The coupling of GC with a mass spectrometer (GC-MS) is particularly powerful, as it allows for the separation and subsequent identification of any volatile impurities present in the sample.

Crystallographic Studies and Solid-State Structure Analysis

Crystallographic studies are essential for determining the precise three-dimensional arrangement of atoms in a solid-state material. This information underpins our understanding of a molecule's physical and chemical properties.

X-ray Crystallography for Crystal Structure Elucidation

Despite its utility as a key intermediate in organic synthesis, detailed and publicly available single-crystal X-ray diffraction data for this compound is not widely reported in the scientific literature. Such a study would provide definitive information on its solid-state conformation and packing, confirming the spatial relationship between the carboxylic acid group and the halogen substituents on the benzene (B151609) ring.

Supramolecular Assemblies and Crystal Engineering

Crystal engineering focuses on understanding and controlling the way molecules assemble in a crystal. This is governed by intermolecular forces, which dictate the final supramolecular architecture.

Hydrogen Bonding Networks

Hydrogen bonds are among the strongest and most directional intermolecular forces, playing a crucial role in the formation of supramolecular structures. For carboxylic acids like this compound, the most anticipated hydrogen bonding motif is the formation of a centrosymmetric dimer via O—H⋯O interactions between the carboxyl groups of two adjacent molecules. While this is a common structural motif for benzoic acids, specific experimental reports detailing the hydrogen bonding network in the crystal lattice of this compound are not readily found in current literature. The user-provided example of N—H⋯Cl bonds would not be the primary expected interaction for this molecule.

Pi-Pi Interactions

Pi-pi (π-π) stacking interactions are non-covalent interactions that occur between aromatic rings. These interactions contribute to the stabilization of the crystal structure. An analysis of the crystal packing of this compound would be required to determine if its aromatic rings engage in such interactions, for instance, in a parallel-displaced or T-shaped arrangement. Specific studies detailing these interactions for this compound are not extensively documented.

Dimeric Arrangements and Conformational Isomerism

As is characteristic of many carboxylic acids, this compound is expected to form hydrogen-bonded dimers in the solid state. This dimeric arrangement is a key feature of its supramolecular assembly. Conformational isomerism could arise from the rotation around the C—C single bond connecting the carboxylic acid group to the benzene ring. A detailed crystallographic study would reveal the preferred conformation in the solid state and whether multiple conformers are present in the crystal structure. However, specific research focusing on the dimeric arrangements and conformational analysis of this compound in the solid state is not prominently featured in the available scientific literature.

Microscopy Techniques

Microscopy techniques, such as Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM), are used to visualize the morphology, size, and surface features of crystalline materials. These methods could be applied to this compound to characterize the crystals obtained from various synthesis or crystallization processes. However, there is a lack of specific, published research that employs these microscopy techniques for the morphological characterization of this compound.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at a high resolution. In a notable study on the electroreductive dehalogenation of this compound, SEM was employed to characterize the dendritic Ag/Cu electrode that was synthesized for the experiment. electrochemsci.org The SEM images revealed the micro/nanostructures of the electrode, which is crucial for understanding its electrocatalytic activity. electrochemsci.org The morphology of the electrode surface directly influences the reaction kinetics of this compound. electrochemsci.org

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides even higher resolution images of a material's internal structure, including crystallography. In the same study of this compound's dehalogenation, TEM was used to observe the dendritic silver nanostructures released from the copper substrate. electrochemsci.org The analysis showed that the dendritic nano-Ag had a preferential growth direction along the (111) plane, which was confirmed by selected area electron diffraction (SAED). electrochemsci.org This detailed structural information of the catalyst is essential for interpreting the electrochemical behavior of this compound during the reaction. electrochemsci.org

Electrochemical Characterization (e.g., Cyclic Voltammetry)

The electrochemical behavior of this compound has been investigated using cyclic voltammetry to understand its electroreductive dehalogenation process. electrochemsci.org In a study utilizing a dendritic Ag/Cu electrode, the cyclic voltammogram of this compound in a NaOH aqueous solution showed a reduction current with an onset potential at approximately -0.9 V. electrochemsci.org

The reduction peak current of 9.86 mA was observed at -1.30 V on the Ag/Cu electrode, indicating the electroreductive reaction of the compound. electrochemsci.org The absence of a corresponding oxidation peak in the positive-going potential sweep confirmed that the electroreductive dehalogenation of this compound is an irreversible process. electrochemsci.org

Comparative cyclic voltammograms showed that the Ag/Cu electrode possessed a higher electrocatalytic activity for the dehalogenation of this compound compared to individual Ag and Cu electrodes. electrochemsci.org The peak current on a Cu electrode was approximately 9.06 mA at a more negative peak potential of -1.42 V, while a weak reduction peak was observed on an Ag electrode at a potential more negative than -1.5 V. electrochemsci.org

The proposed mechanism for the electroreductive dehalogenation on the Ag/Cu electrode involves a sequential process. electrochemsci.orgchemicalbook.com Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, the bromine atom is released first. electrochemsci.orgchemicalbook.com This is followed by the breaking of the C-Cl bond to yield the final product, benzoate (B1203000). electrochemsci.orgchemicalbook.com

| Electrode | Onset Potential (V) | Peak Potential (V) | Peak Current (mA) |

|---|---|---|---|

| Ag/Cu | -0.9 | -1.30 | 9.86 |

| Cu | Not Reported | -1.42 | 9.06 |

| Ag | > -1.5 | Not Reported | Weak |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. In the context of research involving this compound, it is used to confirm the identity and purity of synthesized derivatives.

For instance, this compound has been used as a starting material in the synthesis of β-diketone ligands and their subsequent metal complexes. derpharmachemica.com The synthesized compounds were characterized by elemental analysis to confirm their composition. derpharmachemica.com

In another study focusing on the synthesis of dapagliflozin, this compound is identified as a potential impurity. researchgate.net The characterization of such impurities often involves elemental analysis to ascertain their precise chemical formula. researchgate.net High-resolution mass spectrometry, a modern and highly accurate method for determining elemental composition, has also been employed in studies where this compound is used as a reactant. acs.orgacs.org

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.01 | 7 | 35.71 |

| Hydrogen | H | 1.01 | 4 | 1.71 |

| Bromine | Br | 79.90 | 1 | 33.94 |

| Chlorine | Cl | 35.45 | 1 | 15.06 |

| Oxygen | O | 16.00 | 2 | 13.59 |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Properties